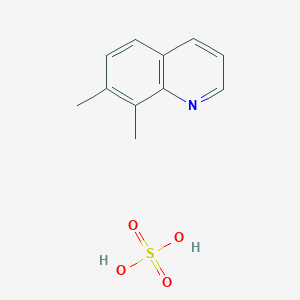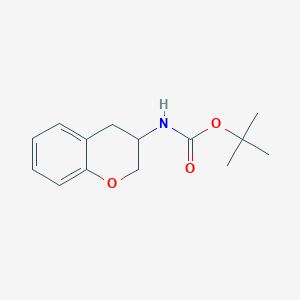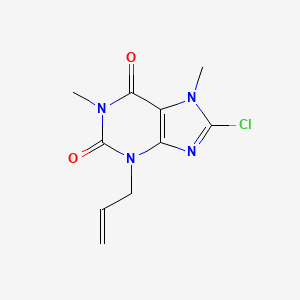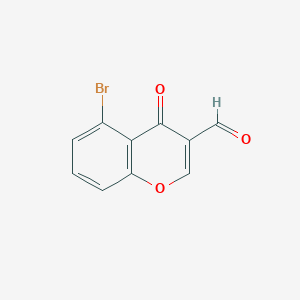
7,8-Dimethylquinoline sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dimethylquinoline sulfate is a chemical compound with the molecular formula C11H13NO4S. It is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. The compound is known for its diverse biological activities and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethylquinoline sulfate typically involves the Friedlander reaction, which condenses aniline with an aldehyde or ketone in the presence of an acid catalyst. The presence of methyl groups at specific positions might require variations on this method. Additionally, green synthetic approaches, such as multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis, are also employed .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, are applied to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7,8-Dimethylquinoline sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the aromatic nature of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline compounds, and various substituted quinoline derivatives .
Applications De Recherche Scientifique
7,8-Dimethylquinoline sulfate is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 7,8-Dimethylquinoline sulfate involves its interaction with various molecular targets and pathways. The quinoline core is known to interact with enzymes and receptors, influencing biological processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interfere with nucleic acid synthesis and protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound, known for its diverse biological activities.
8-Methylquinoline: A similar compound with one methyl group, used in various chemical syntheses.
6,7-Dimethylquinoline: Another derivative with methyl groups at different positions, studied for its unique properties.
Uniqueness
7,8-Dimethylquinoline sulfate is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C11H13NO4S |
|---|---|
Poids moléculaire |
255.29 g/mol |
Nom IUPAC |
7,8-dimethylquinoline;sulfuric acid |
InChI |
InChI=1S/C11H11N.H2O4S/c1-8-5-6-10-4-3-7-12-11(10)9(8)2;1-5(2,3)4/h3-7H,1-2H3;(H2,1,2,3,4) |
Clé InChI |
GZQDQZKZCALPIZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=CC=N2)C=C1)C.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-Methoxyphenyl)-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11862290.png)










